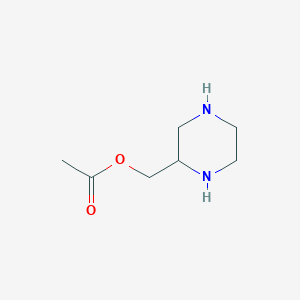

Piperazin-2-ylmethyl Acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

piperazin-2-ylmethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-6(10)11-5-7-4-8-2-3-9-7/h7-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDSAXJOPDPJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439888 | |

| Record name | Piperazin-2-ylmethyl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148227-95-6 | |

| Record name | Piperazin-2-ylmethyl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Transformations of Piperazin 2 Ylmethyl Acetate and Its Analogues

Established Synthetic Methodologies for Piperazine-Containing Esters

Esterification Reactions for Piperazine (B1678402) Alcohols

The synthesis of esters from piperazine alcohols or their corresponding carboxylic acids is a key transformation. A primary method is the Fischer esterification, where a carboxylic acid is heated with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid. chemguide.co.uk This reaction is reversible and can be driven to completion by removing the ester as it forms, which is effective for smaller, more volatile esters. chemguide.co.uk For larger or less reactive molecules, the mixture may be heated under reflux to achieve equilibrium. chemguide.co.uk

A more reactive approach for preparing esters of N-substituted piperazine acetic acids involves the conversion of the carboxylic acid into a more reactive intermediate, such as an acid chloride. google.com For instance, N-methyl piperazine acetic acid can be treated with oxalyl chloride to produce the corresponding acid chloride. google.com This intermediate is then reacted with the desired alcohol, such as N-hydroxysuccinimide (NHS) or N-hydroxypiperidine (NHP), often in the presence of a base, to yield the active ester. google.com This method circumvents the equilibrium limitations of Fischer esterification.

N-Alkylation Strategies for Piperazine Ring Functionalization

Functionalization of the nitrogen atoms in the piperazine ring is a crucial step in modifying the molecule's properties. There are three principal methods for preparing N-alkyl piperazine analogues. nih.gov

| Method | Description | Reactants/Reagents | Reference |

| Nucleophilic Substitution | A direct alkylation where the piperazine nitrogen acts as a nucleophile, displacing a leaving group on an alkyl substrate. | Alkyl halides (chlorides, bromides) or sulfonates. | nih.gov |

| Reductive Amination | A two-step process (often performed in one pot) involving the reaction of the piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced to the amine. | Aldehydes or ketones, reducing agents (e.g., sodium triacetoxyborohydride). | nih.govmdpi.com |

| Reduction of Carboxyamides | The conversion of an N-acylpiperazine (an amide) to the corresponding N-alkylpiperazine using a strong reducing agent. | N-acylpiperazine, reducing agents (e.g., lithium aluminum hydride). | nih.gov |

These strategies have been widely applied in the synthesis of numerous FDA-approved drugs. nih.gov For example, N-alkylation using alkyl chlorides or bromides has been employed for synthesizing various kinase inhibitors. nih.gov Similarly, reductive amination is a key step in the synthesis of drugs like Venetoclax and others. mdpi.com

Multi-Step Synthesis Protocols for Piperazin-2-ylmethyl Acetate (B1210297) Scaffolds

The construction of complex piperazine scaffolds, such as those with substitution at the carbon atoms, requires multi-step synthetic protocols. A common and effective strategy begins with chiral amino acids to build enantiomerically pure piperazine derivatives. nih.govresearchgate.net

One efficient route involves a five-step synthesis to produce 3-substituted piperazine-2-acetic acid esters. nih.gov The key steps in this process are:

Conversion of a chiral amino acid into a key chiral 1,2-diamine intermediate. nih.gov

Protection of one of the newly generated amines, for instance with a 2-nitrobenzenesulfonyl (Ns) group. nih.gov

Annulation (ring formation) by treating the precursor with a reagent like bromoethyldiphenylsulfonium triflate. nih.gov

Cyclization , which occurs upon removal of a protecting group (e.g., Boc) with trifluoroacetic acid (TFA), followed by a basic workup. nih.gov

Separation of diastereomers , as the cyclization often produces a mixture of cis and trans isomers which can be separated by column chromatography. nih.govresearchgate.net

This methodology allows for the creation of 2,3-substituted piperazines on a gram scale. nih.gov An alternative four-step synthesis for 2-hydroxymethyl piperazines starts from serine methyl ester hydrochloride and N-Boc-L-amino acids, proceeding through condensation, deprotection, cyclization, and reduction steps. eurekaselect.com The final acetate ester can then be formed via esterification of the resulting hydroxymethyl group.

Advanced Synthetic Approaches and Mechanistic Insights

Transition Metal-Mediated Radical Cyclizations in Piperazine Derivative Synthesis

Advanced synthetic methods leverage transition metals to catalyze reactions under mild conditions, often proceeding through radical intermediates. mdpi.com One such approach is the manganese(III) acetate [Mn(OAc)₃] mediated oxidative radical cyclization, which has been used to synthesize novel piperazine-dihydrofuran compounds. nih.govnih.gov

The proposed mechanism involves the Mn(OAc)₃ acting as a single-electron transfer agent to a 1,3-dicarbonyl compound, forming an α-carbon radical. nih.gov This radical then adds to an unsaturated system, such as an unsaturated diacyl piperazine derivative, initiating a cyclization that results in the formation of a new C-C bond and the dihydrofuran ring. nih.gov

The yields of these reactions can be moderate to high, as demonstrated in the synthesis of various piperazine-substituted dihydrofurans.

| Piperazine Derivative | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |

| 1a | Dimedone (2a) | 3a | 81 | nih.govnih.gov |

| 1b | Dimedone (2a) | 3b | 50 | nih.gov |

| 1c | Dimedone (2a) | 3c | 64 | nih.gov |

| 1a | Acetylacetone (2b) | 3d | 73 | nih.govnih.gov |

| 1c | Acetylacetone (2b) | 3e | 52 | nih.govnih.gov |

| 1d | Acetylacetone (2b) | 3f | 31 | nih.govnih.gov |

| 1a | Ethylacetoacetate (2c) | 3g | 60 | nih.govnih.gov |

Another advanced strategy involves a copper-mediated oxidation of a C-Sn bond to generate an α-aminyl radical, which subsequently undergoes cyclization with an imine intermediate. researchgate.net These radical-based methods provide powerful tools for constructing complex heterocyclic systems. researchgate.net

Regioselectivity and Stereoselectivity in Piperazine Annulation Reactions

The formation of the piperazine ring, or annulation, often presents challenges related to controlling the spatial arrangement of substituents (stereoselectivity) and the site of bond formation (regioselectivity).

In many multi-step syntheses of substituted piperazines, the final cyclization step can result in a mixture of diastereomers. nih.gov For example, the synthesis of 3-substituted piperazine-2-acetic acid esters often yields an approximately 1:1 mixture of the cis and trans isomers, which then require chromatographic separation. nih.govresearchgate.net This outcome indicates that the reaction is stereoselective but not stereospecific, meaning both products are formed, but one may be favored over the other depending on the conditions, though in this case they form in nearly equal amounts. youtube.comkhanacademy.org

However, highly stereoselective methods have also been developed. A modular synthesis of 2,6-disubstituted piperazines utilizes a highly diastereoselective intramolecular hydroamination as the key ring-forming step. researchgate.net This reaction exclusively produces the trans stereoisomer, as confirmed by X-ray crystallography, demonstrating a high degree of stereochemical control. researchgate.net

Regioselectivity, which dictates where a reaction occurs on a molecule, is also a critical factor. youtube.com In annulation reactions, the nature and position of substituents on the precursors can greatly influence which bonds are formed. For instance, in a [3 + 3] annulation reaction to form related thiazine (B8601807) heterocycles, the substituents on the starting aziridine (B145994) were found to significantly affect the regioselectivity of the cyclization. rsc.org This highlights the importance of substrate design in directing the outcome of complex ring-forming reactions.

Optimization of Reaction Conditions and Yields in Piperazine Acetate Synthesis

The efficient synthesis of piperazine acetates and their analogues is highly dependent on the careful optimization of various reaction parameters. Achieving high yields and purity requires a systematic approach to manipulating conditions such as the choice of catalysts, solvents, reactant concentrations, temperature, and reaction duration. Research into the synthesis of monosubstituted piperazine derivatives, including those with acetate functionalities, has led to the development of robust protocols that enhance reaction outcomes while often simplifying procedures.

A key strategy in synthesizing monosubstituted piperazines involves the in-situ formation of a piperazine-1-ium cation, which acts as a protecting group for one of the secondary nitrogen atoms, thereby preventing the formation of disubstituted by-products. nih.gov This can be achieved by dissolving free piperazine in acetic acid to form piperazine monoacetate directly within the reaction medium. nih.gov This one-pot-one-step approach is lauded for its simplicity, cost-effectiveness, and ability to produce a wide array of derivatives in high yields. nih.gov

Catalyst and Reagent Selection

The choice of catalysts and activating agents is crucial for optimizing the synthesis of piperazine derivatives. Metal ions have been shown to significantly accelerate reactions involving protonated piperazine with various reagents. nih.gov Specifically, Cu(II) and Ce(III) ions have proven effective as catalysts, particularly for activating reactants with lower reactivity. nih.gov For the synthesis of piperazinyl amides, which share synthetic steps with acetate derivatives, coupling agents are essential. A common approach involves the use of activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) to activate carboxylic acids for reaction with the piperazine moiety. researchgate.net This method is noted for its mild conditions, occurring at room temperature in solvents like dichloromethane (B109758), and resulting in good to excellent yields with short reaction times. researchgate.net Another set of coupling reagents, EDCl and HOBt, are also frequently used. nih.gov

Solvent Effects

The solvent system is a critical parameter that can dramatically influence reaction yields. The ideal solvent should facilitate the dissolution of reactants while promoting the desired chemical transformation. In a study on the synthesis of a piperazinyl amide of 18β-glycyrrhetinic acid, various solvents were screened to determine the optimal medium for the coupling reaction. nih.gov Acetonitrile (B52724) (CH3CN) was identified as the superior solvent, providing the highest yield compared to dichloromethane (DCM), tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and methanol (B129727) (MeOH). nih.gov Reactions in lower boiling point solvents were found to be sluggish, even with extended reaction times. nih.gov Similarly, the synthesis of monosubstituted piperazines can be effectively carried out in common solvents like methanol or acetic acid. nih.gov

| Entry | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | DCM | 24 | 45 |

| 2 | THF | 24 | 65 |

| 3 | DMF | 24 | 75 |

| 4 | MeOH | 24 | 55 |

| 5 | EtOH | 24 | 62 |

| 6 | CH3CN | 24 | 86 |

Table 1. Optimization of solvent for the coupling of 3-acetyl-18β-glycyrrhetinic acid with 1-Boc-piperazine. nih.gov The data illustrates the significant impact of the solvent on the reaction yield, with acetonitrile providing the best result.

Reactant Stoichiometry

The molar ratio of reactants is another key factor to optimize. To minimize the formation of undesired double-addition products in the synthesis of monosubstituted piperazines, an excess of the piperazine starting material is often used. mdpi.com For instance, in the large-scale synthesis of Venetoclax, an eight-fold excess of unprotected piperazine was employed to ensure the reaction favored the desired monosubstituted product. mdpi.com In other syntheses, adjusting the reactant ratio can drive the reaction to completion. It was found that increasing the equivalents of 1-Boc-piperazine from 1.5 to 2.5 relative to the carboxylic acid starting material resulted in a significantly higher yield (95%) and complete conversion of the intermediate. nih.gov

Influence of Temperature and Reaction Time

Temperature and reaction time are intrinsically linked parameters that must be carefully controlled to maximize yield and purity. biotage.combiotage.com Many modern synthetic protocols for piperazine derivatives are optimized to proceed under mild conditions, such as at room temperature or under reflux. nih.govresearchgate.net For example, the synthesis of certain isoniazid-derived hydrazones featuring a piperazine ring involves heating the reaction mixture under reflux until the starting materials are consumed, followed by purification via recrystallization from ethanol. mdpi.com The synthesis of piperazine-substituted dihydrofuran derivatives is typically completed within 15 to 60 minutes at 65 °C. nih.gov However, some transformations may require more elevated temperatures; the acylation of a piperazinyl derivative of 18β-glycyrrhetinic acid with acetic anhydride (B1165640) was found to give the optimal yield at 125–135 °C. nih.gov It is important to note that excessively high temperatures or prolonged reaction times can lead to thermal degradation of the piperazine ring and the formation of by-products. biotage.comutexas.edu

| Reactants | Catalyst/Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Piperazine + Acyl Reagent | Cu(II) or Ce(III) ions | Acetic Acid / Methanol | Room Temp. or Reflux | Not Specified | High |

| 18β-glycyrrhetinic acid + 1-Boc-piperazine | EDCl, HOBt, NEt3 | Acetonitrile | Reflux | 10 h | 95% |

| Carboxylic Acids + Piperazine | CDMT | Dichloromethane | Room Temp. | Short | Good to Excellent |

| Unsaturated Piperazine + 1,3-dicarbonyl | Mn(OAc)3 | Acetic Acid | 65 °C | 15-60 min | 20-81% |

| Piperazine-benzaldehyde + INH | None | Ethanol | Reflux | Until completion | 48-62% |

Table 2. Summary of Optimized Reaction Conditions for the Synthesis of Piperazine Analogues. This table presents various optimized conditions for synthesizing different classes of piperazine derivatives, highlighting the diversity of effective protocols. nih.govresearchgate.netnih.govmdpi.comnih.gov

Advanced Spectroscopic and Analytical Characterization of Piperazin 2 Ylmethyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Piperazin-2-ylmethyl acetate (B1210297). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of Piperazin-2-ylmethyl acetate is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The piperazine (B1678402) ring protons typically appear as a complex set of multiplets in the aliphatic region of the spectrum due to their diastereotopic nature and complex spin-spin coupling patterns. The chemical shifts of these protons are influenced by the conformational dynamics of the six-membered ring, which often exists in a chair conformation. The methylene (B1212753) protons adjacent to the acetate group will present as a doublet of doublets, coupled to the neighboring methine proton. The methine proton at the 2-position of the piperazine ring will likely appear as a multiplet. The acetyl methyl protons are expected to be a sharp singlet in the upfield region. The N-H protons of the piperazine ring will appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The carbonyl carbon of the acetate group is expected to resonate at the downfield end of the spectrum, typically around 170 ppm. The carbons of the piperazine ring will appear in the aliphatic region, with their specific chemical shifts dependent on their position relative to the nitrogen atoms and the substituent. The methylene carbon of the acetate group and the methyl carbon of the acetate will have characteristic chemical shifts in the upfield region.

Expected NMR Data for this compound:

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-3, H-5, H-6 | 2.5 - 3.2 | m | 6H | Piperazine ring protons |

| H-2 | 3.2 - 3.4 | m | 1H | Methine proton |

| -CH₂-O- | 4.0 - 4.2 | dd | 2H | Methylene protons |

| -NH- | 1.5 - 2.5 | br s | 2H | Amine protons |

| -C(O)CH₃ | 2.0 - 2.1 | s | 3H | Acetyl methyl protons |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| -C(O)CH₃ | 20 - 22 | Acetyl methyl carbon |

| C-3, C-5, C-6 | 45 - 55 | Piperazine ring carbons |

| C-2 | 55 - 60 | Methine carbon |

| -CH₂-O- | 65 - 70 | Methylene carbon |

| -C=O | 170 - 172 | Carbonyl carbon |

Note: The expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, the molecular ion peak [M]⁺ would be expected. Common fragmentation pathways for piperazine derivatives involve the cleavage of the piperazine ring. The acetate group can also undergo characteristic fragmentation, such as the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•CH₃CO). The fragmentation of the piperazine ring can lead to the formation of characteristic ions that can help to confirm the structure of the molecule.

Predicted Fragmentation Pattern for this compound:

| m/z Value | Possible Fragment |

| 158 | [M]⁺ (Molecular Ion) |

| 115 | [M - CH₃CO]⁺ |

| 99 | [M - OCOCH₃]⁺ |

| 86 | Piperazine ring fragment |

| 70 | Piperazine ring fragment |

| 43 | [CH₃CO]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For piperazine derivatives, this technique is particularly valuable for determining the exact chair or boat conformation of the piperazine ring and the orientation of the substituent. nih.gov The crystal packing information obtained can also shed light on intermolecular interactions such as hydrogen bonding.

Chromatographic Methods for Purity Assessment and Isolation (TLC, HPLC, LC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of a reaction and for preliminary purity checks. A suitable solvent system (eluent) would be developed to achieve good separation of the product from any starting materials or byproducts. The spots on the TLC plate can be visualized using a variety of methods, such as UV light (if the compound has some UV activity or a fluorescent indicator is used on the plate) or by staining with a suitable reagent like potassium permanganate (B83412) or iodine.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of purity. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with a suitable buffer, would likely be effective for analyzing this compound. Since the compound lacks a strong chromophore, a detector other than a UV detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), may be necessary for detection. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is extremely useful for both purity assessment and structural confirmation. The LC separates the components of a mixture, and the MS provides the molecular weight and fragmentation information for each component, allowing for confident identification of the target compound and any impurities. nih.gov

Computational Chemistry and Mechanistic Investigations of Piperazin 2 Ylmethyl Acetate Analogues

Quantum Chemical Calculations for Reaction Mechanism Elucidation (DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and reactivity of piperazine (B1678402) derivatives. researchgate.netresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the energetic and geometric properties of molecules. nih.gov DFT, in particular, has become a popular and effective method for studying the structural, electronic, and vibrational properties of piperazine-based compounds due to its balance of computational cost and accuracy. researchgate.netscilit.com Methods like the B3LYP functional with a 6-31G(d,p) or 6-311++G(d,p) basis set are commonly employed to optimize molecular geometries and calculate electronic features. researchgate.netmdpi.commdpi.com

Understanding the mechanism of a chemical reaction requires identifying the transition states and intermediates that connect reactants to products. Quantum chemical calculations are used to map out the potential energy surface of a reaction, allowing for the determination of activation energies (Ea)—the energy barriers that must be overcome for a reaction to proceed. nih.gov

For instance, in the synthesis or degradation of piperazine analogues, DFT can be used to model the stepwise progression of the reaction. mdpi.com By calculating the energies of reactants, proposed intermediates, transition states, and products, a complete energy profile can be constructed. dergipark.org.tr Studies have shown that for certain decomposition reactions involving heterocyclic compounds, the activation energies can be estimated, confirming the plausibility of a proposed pathway. mdpi.com This analysis is crucial for optimizing reaction conditions, such as temperature and catalysts, to favor the formation of desired products and minimize side reactions. The reaction rate is directly related to the activation energy, making its accurate calculation a primary goal in mechanistic studies. nih.gov

Many chemical reactions involving substituted piperazine rings can yield multiple products, depending on which atom or bond reacts. This phenomenon, known as regioselectivity, is governed by the electronic properties of the molecule. Quantum chemical calculations provide deep insights into these properties.

The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.netresearchgate.net For piperazine analogues, the nitrogen atoms are typically nucleophilic sites. The regioselectivity of reactions like N-alkylation or N-arylation can be predicted by analyzing the calculated atomic charges and the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The locations of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack, respectively. In substitution reactions on aromatic rings attached to a piperazine moiety, the regioselectivity is often controlled by the electronic nature of existing substituents, a factor that can be quantitatively assessed through these computational models. mdpi.comnih.govrsc.org

Molecular Modeling and Simulation Studies in Ligand-Target Interactions

Beyond reaction chemistry, computational methods are vital in medicinal chemistry for studying how piperazine-based ligands interact with biological macromolecules like proteins and enzymes. researchgate.net These studies help predict the therapeutic potential of new compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com This method employs scoring functions to estimate the binding affinity, typically expressed in kcal/mol, and to identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. nih.govmdpi.com

Numerous studies on piperazine analogues have utilized molecular docking to predict their potential as inhibitors for various targets, including the androgen receptor, nih.gov VEGFR-2 kinase, tandfonline.com and carbonic anhydrase IX. mdpi.com For example, in a study of piperazine-linked naphthalimide derivatives, docking simulations revealed binding affinities ranging from -7.39 to -8.61 kcal/mol against the CAIX protein. mdpi.com These simulations can pinpoint specific amino acid residues in the protein's active site that are crucial for binding. nih.govrsc.org This information is invaluable for structure-activity relationship (SAR) studies, guiding the modification of the ligand's structure to enhance its binding potency and selectivity. researchgate.net

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Analogue 1 | -8.61 | His68, Gln71, Thr200 | Hydrogen Bond, Hydrophobic |

| Analogue 2 | -8.39 | Arg6, Asn66, Leu91 | Hydrogen Bond, Electrostatic |

| Analogue 3 | -7.95 | Gln71, Pro202, Val130 | Hydrogen Bond, Hydrophobic |

| Analogue 4 | -7.39 | His68, Thr201 | Hydrogen Bond |

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. rsc.org MD simulations model the atomic-level movements of the protein and ligand in a simulated physiological environment, including water and ions. mdpi.comacs.org

By running simulations for nanoseconds, researchers can evaluate the stability of the binding pose predicted by docking. ijpsdronline.comresearchgate.net Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. mdpi.comresearchgate.net The persistence of critical interactions, like hydrogen bonds, throughout the simulation provides strong evidence for a stable binding mode. researchgate.net MD simulations are crucial for validating docking results and ensuring that the predicted ligand-protein complex is physically realistic and stable, which is a prerequisite for effective biological activity. nih.govacs.orgfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that relate the chemical structures of a series of compounds to their biological activity. wikipedia.org The fundamental principle of QSAR is that the structural or physicochemical properties of a molecule determine its activity. nih.govnih.gov

In a QSAR study, various molecular descriptors are calculated for each compound in a dataset. These descriptors quantify different aspects of the molecule, such as its electronic properties (e.g., HOMO/LUMO energies), steric properties (e.g., molar refractivity), and topological properties (e.g., polar surface area). mdpi.comnih.gov Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build an equation that correlates a selection of these descriptors with the observed biological activity (e.g., pIC50). mdpi.comresearchgate.net

For piperazine derivatives, QSAR models have been successfully developed to predict activities such as anti-cancer potency. mdpi.comnih.gov For instance, a QSAR model for mTORC1 inhibitors found that descriptors like LUMO energy, molar refractivity, and polar surface area were significantly correlated with inhibitory activity. mdpi.com Once validated, these models serve as powerful predictive tools, enabling the estimation of the activity of new, unsynthesized analogues and guiding the design of more potent compounds. nih.gov

| Descriptor | Descriptor Type | Influence on Activity |

|---|---|---|

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Electronic | Correlates with electron-accepting ability |

| MR (Molar Refractivity) | Steric/Physicochemical | Relates to molecular volume and polarizability |

| Log S (Aqueous Solubility) | Physicochemical | Impacts bioavailability |

| PSA (Topological Polar Surface Area) | Topological | Influences membrane permeability |

| MATS7c | 2D Autocorrelation | Relates atomic charges at a specific topological distance |

Theoretical Predictions of Chemical Reactivity and Electronic Properties

Detailed research findings from DFT calculations on various piperazine analogues are instrumental in predicting the properties of Piperazin-2-ylmethyl Acetate (B1210297). Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP) are crucial in this regard. researchgate.netjddtonline.info

The HOMO energy is indicative of a molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting tendency. The energy gap between these frontier orbitals is a critical indicator of the molecule's kinetic stability and chemical reactivity. bohrium.com A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also highly informative, as they visualize the charge distribution across the molecule. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are key to understanding intermolecular interactions and predicting the sites of chemical reactions. researchgate.net For instance, in many piperazine derivatives, the regions around the nitrogen atoms typically exhibit a negative electrostatic potential, indicating their nucleophilic character. jddtonline.info

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net Electronegativity indicates the tendency of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. The global electrophilicity index is a measure of the molecule's ability to act as an electrophile.

The following tables present data from computational studies on various piperazine derivatives, which can be considered analogues for predicting the properties of Piperazin-2-ylmethyl Acetate.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Piperazine Analogues

| Compound/Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 1-(m-Chlorophenyl)piperazine | -5.78 | -0.75 | 5.03 |

| Aryl Sulfonyl Piperazine Derivative 1 | -6.83 | -1.54 | 5.29 |

| Aryl Sulfonyl Piperazine Derivative 3 | -6.54 | -1.87 | 4.67 |

This interactive table provides a comparative view of the frontier molecular orbital energies for different piperazine analogues, allowing for an estimation of the electronic properties of related structures.

Table 2: Global Reactivity Descriptors for Piperazine Analogues

| Compound/Analogue | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity Index (ω) (eV) |

| 1-(m-Chlorophenyl)piperazine | 3.265 | 2.515 | 2.116 |

| Aryl Sulfonyl Piperazine Derivative 1 | 4.185 | 2.645 | 3.311 |

| Aryl Sulfonyl Piperazine Derivative 3 | 4.205 | 2.335 | 3.782 |

This interactive table showcases the global reactivity descriptors for various piperazine analogues, offering insights into their relative reactivity and stability.

The data from these analogues suggest that this compound would likely possess a significant HOMO-LUMO gap, indicating good kinetic stability. The nitrogen atoms of the piperazine ring are expected to be the primary nucleophilic centers, as indicated by MEP analyses of similar compounds. jddtonline.info The ester group would introduce an additional electrophilic site at the carbonyl carbon. These theoretical predictions provide a foundational understanding of the chemical behavior of this compound and can guide further experimental studies into its reactivity and potential applications.

Preclinical Biological Activity and Pharmacological Pathways of Piperazin 2 Ylmethyl Acetate Derivatives

Neuropharmacological Modulations in Preclinical Models

Derivatives of piperazine (B1678402) have demonstrated significant potential in modulating neurological pathways, showing promise as both anxiolytic and antidepressant agents in preclinical studies. These effects are often mediated through complex interactions with key neurotransmitter systems.

Anxiolytic-like Activities and Underlying Mechanisms (e.g., Serotonergic, GABAergic Pathways)

Several piperazine derivatives have been investigated for their potential to alleviate anxiety-like behaviors in animal models. The mechanisms underlying these effects frequently involve the serotonergic (5-HT) and gamma-aminobutyric acid (GABA) systems, which are crucial regulators of mood and anxiety. silae.it

One notable compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), has shown significant anxiolytic-like activity in the elevated plus-maze test in mice. nih.govresearchgate.net The effects of LQFM192 were blocked by pretreatment with WAY-100635, a selective 5-HT1A receptor antagonist, indicating the involvement of the serotonergic system. nih.govresearchgate.net Furthermore, the anxiolytic action was also prevented by flumazenil, an antagonist of the benzodiazepine (B76468) site on the GABAA receptor, suggesting a multimodal mechanism that includes modulation of GABAergic neurotransmission. nih.govresearchgate.net

Similarly, other arylpiperazine derivatives have confirmed anxiolytic effects that are mediated by direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system. nih.gov Studies using antagonists have shown that the anxiolytic effects of these compounds can be reversed by a 5-HT1A antagonist but not by a GABAA-BDZ receptor complex antagonist, pinpointing the primary role of the serotonergic pathway in their mechanism of action. nih.gov The exploration of various piperazine analogs continues to highlight the importance of the 5-HT1A receptor as a key target for anxiolytic drug design. silae.itcdnsciencepub.com

| Compound | Animal Model | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|---|

| LQFM192 | Elevated Plus-Maze (Mice) | Demonstrated significant anxiolytic-like activity at doses of 54 and 162 µmol/kg. | Mediated by the serotonergic system (5-HT1A receptors) and the benzodiazepine site of the GABAA receptor. | nih.gov, researchgate.net |

| Arylpiperazine Derivatives (4p and 3o) | Elevated Plus-Maze (Mice) | Confirmed anxiolytic effects. | Direct 5-HT1A receptor participation and indirect GABAergic system involvement. | nih.gov |

| LQFM213 | Elevated Plus-Maze (Mice) | Elicited anxiolytic-like effects. | Involvement of the serotonergic pathway, blocked by WAY100635. | cdnsciencepub.com |

Antidepressant-like Activities and Monoamine Oxidase (MAO) Inhibition

The antidepressant potential of piperazine derivatives has been linked to their ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of key neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine. Inhibition of MAO, particularly the MAO-A isoform, can increase the synaptic availability of these monoamines, which is a well-established strategy for treating depression. dergipark.org.trnih.gov

The compound LQFM192 also exhibited antidepressant-like activity in the forced swimming test in mice. nih.gov This effect was reversed by pretreatment with the 5-HT1A receptor antagonist WAY-100635 and p-chlorophenylalanine (PCPA), an inhibitor of serotonin synthesis, confirming that the antidepressant action is mediated through the serotonergic system. nih.govresearchgate.net

Other research has focused on synthesizing novel piperazine derivatives as specific MAO inhibitors. A series of oxadiazole-piperazine derivatives were designed and screened for their ability to inhibit human MAO-A and MAO-B. dergipark.org.tr Compound 4e, featuring a nitro group on the phenyl ring, emerged as a potent and selective MAO-A inhibitor with an IC50 value of 0.116 µM. dergipark.org.tr Similarly, studies on piperazine-substituted chalcones identified compounds PC10 and PC11 as remarkable, reversible, and competitive inhibitors of MAO-B, with Ki values of 0.63 µM and 0.53 µM, respectively. nih.gov These findings suggest that specific substitutions on the piperazine scaffold can yield selective inhibitors for either MAO-A or MAO-B, offering potential therapeutic avenues for depression and neurodegenerative disorders like Parkinson's disease. nih.govnih.govmdpi.com

| Compound/Series | Assay/Model | Key Findings | Target | Reference |

|---|---|---|---|---|

| LQFM192 | Forced Swimming Test (Mice) | Demonstrated antidepressant-like activity at 54 and 162 µmol/kg. | Serotonergic System (5-HT1A) | nih.gov, researchgate.net |

| Oxadiazole-piperazine derivative (4e) | In vitro hMAO inhibition assay | Potent and selective MAO-A inhibition with an IC50 of 0.116 µM. | MAO-A | dergipark.org.tr |

| Piperazine-substituted chalcones (PC10, PC11) | In vitro MAO-B inhibition assay | Potent, reversible, and competitive MAO-B inhibition (IC50 = 0.65 µM and 0.71 µM, respectively). | MAO-B | nih.gov |

| 4-substituted phenylpiperazine (Compound 7) | In vitro Amplex Red assay | Most potent MAO-A inhibitor with an IC50 of 120 nM. | MAO-A | nih.gov |

| 1-benzhydrylpiperazine (Compound 12) | In vitro Amplex Red assay | Most potent MAO-B inhibitor with an IC50 of 80 nM. | MAO-B | nih.gov |

In Vitro Antineoplastic and Cytotoxic Evaluations

Piperazine derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant cytotoxic and antiproliferative effects against a variety of cancer cell lines.

Inhibition of Cancer Cell Proliferation and Apoptosis Induction

A wide range of piperazine derivatives have been synthesized and evaluated for their ability to inhibit the growth of human tumor cells. For instance, novel vindoline-piperazine conjugates have shown significant antiproliferative activity across the NCI-60 human tumor cell line panel. mdpi.com Specifically, conjugates containing [4-(trifluoromethyl)benzyl]piperazine (compound 23) and 1-bis(4-fluorophenyl)methyl piperazine (compound 25) were particularly potent, with GI50 values below 2 µM against nearly all cell lines. mdpi.com Compound 23 was most effective against the MDA-MB-468 breast cancer cell line (GI50 = 1.00 µM), while compound 25 showed the highest activity against the HOP-92 non-small cell lung cancer cell line (GI50 = 1.35 µM). mdpi.com

Similarly, benzothiazole-piperazine derivatives have demonstrated high cytotoxic activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. nih.govtandfonline.com Further investigation into the mechanism of action of one highly active compound (1d) revealed that it induces apoptosis by causing cell cycle arrest at the subG1 phase. nih.govtandfonline.com Other studies on piperazine-quinoline derivatives identified a compound (RB1) with moderate cytotoxicity against the MDA-MB-231 breast cancer cell line, having an IC50 value of 98.34 µM.

| Compound/Series | Cancer Cell Line(s) | Activity Metric | Key Findings | Reference |

|---|---|---|---|---|

| Vindoline-piperazine conjugate (23) | MDA-MB-468 (Breast) | GI50 | 1.00 µM | mdpi.com |

| Vindoline-piperazine conjugate (25) | HOP-92 (Lung) | GI50 | 1.35 µM | mdpi.com |

| Benzothiazole-piperazine derivative (1d) | HUH-7 (Liver), MCF-7 (Breast), HCT-116 (Colorectal) | GI50 | Highly cytotoxic against all tested lines (e.g., GI50 = 3.1 µM for HUH-7). Induces apoptosis. | tandfonline.com |

| Piperazine-quinoline derivative (RB1) | MDA-MB-231 (Breast) | IC50 | 98.34 µM | |

| Benzofuran (B130515) derivative (13c) | Panc-1 (Pancreatic) | IC50 | 4.47 µM (more potent than cisplatin) | nih.gov |

Modulation of Cellular Targets (e.g., Microtubules, HIV Capsid)

The anticancer activity of some piperazine derivatives stems from their ability to interfere with microtubule dynamics, a critical process for cell division. nih.gov Microtubules are key components of the mitotic spindle, and agents that disrupt their function are effective chemotherapeutics. nih.govnih.gov A novel class of piperazine-based compounds has been identified that targets tubulin polymerization. nih.gov One highly active derivative, AK301, induced mitotic arrest in HT29 colon cancer cells with an ED50 of approximately 115 nM. nih.govnih.gov Molecular docking studies suggest that AK301 binds to the colchicine-binding domain on β-tubulin, thereby inhibiting microtubule dynamics and sensitizing cancer cells to apoptosis induced by ligands like TNF. nih.govnih.gov

In the field of antiviral research, piperazine derivatives have been developed as modulators of the human immunodeficiency virus (HIV) capsid (CA). The HIV capsid is a crucial protein structure involved in multiple stages of the viral lifecycle, making it an attractive therapeutic target. rsc.orgmdpi.com A series of 2-piperazineone peptidomimetics were designed to mimic host factors that bind to the HIV capsid. rsc.org One compound, F-Id-3o, showed potent anti-HIV-1 activity with an EC50 value of 6.0 µM, while another, Id-3o, was particularly effective against HIV-2 (EC50 = 2.5 µM). rsc.org These compounds bind to both HIV-1 capsid monomers and hexamers, disrupting the capsid's function in both early and late stages of the viral lifecycle. rsc.org

Antimicrobial Efficacy in In Vitro Assays

The growing threat of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. researchgate.netapjhs.com Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activity in various in vitro assays. researchgate.netacgpubs.org

Synthesized piperazine derivatives have been tested against a panel of pathogenic bacteria and fungi. For example, a series of pyrimidine-incorporated piperazine derivatives showed good antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Salmonella paratyphi-A. nih.gov Some of these compounds also exhibited significant antifungal activity against species such as Aspergillus niger and Candida albicans. nih.gov

Another study reported the synthesis and evaluation of piperazine derivatives against various microbes, finding that many of the synthesized compounds showed significant antimicrobial and antifungal properties. acgpubs.org The antibacterial activity was confirmed against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, while antifungal activity was observed against Candida albicans and various Aspergillus species. acgpubs.org The presence of electronegative functional groups and heterocyclic rings in these synthesized compounds is believed to enhance their antimicrobial efficacy. nih.gov

| Compound Series | Bacterial Strains Tested | Fungal Strains Tested | Key Findings | Reference |

|---|---|---|---|---|

| Substituted Piperazine Derivatives | S. aureus, S. epidermidis, P. aeruginosa, E. coli | C. albicans, A. niger, A. flavus, A. fumigatus | Many compounds showed significant antimicrobial and antifungal properties. | acgpubs.org |

| Pyrimidine Incorporated Piperazines (4b, 4d, 5a, 5b) | S. aureus, B. subtilis, E. coli, S. paratyphi-A | - | Good antibacterial activity at 40 µg/ml concentration. | nih.gov |

| Pyrimidine Incorporated Piperazines (4a, 4d, 4e, 5c, 5e) | - | A. niger, P. notatum, A. fumigates, C. albicans | Significant antifungal activity at 40 µg/ml concentration. | nih.gov |

| N-phenylpiperazine Derivatives | S. aureus, Mycobacteria strains | B. sorokiniana, F. avenaceum | Moderate inhibitory effects against tested bacterial and fungal pathogens. | nih.gov |

Antibacterial and Antifungal Spectrum of Activity

Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activity, positioning them as promising scaffolds for the development of new anti-infective agents. researchgate.net Preclinical in vitro studies have evaluated these compounds against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. researchgate.netacgpubs.org

A study involving synthesized piperazine derivatives screened their antibacterial activity against Staphylococcus aureus, Streptomyces epidermidis (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative). acgpubs.orgresearchgate.net The same study also tested for antifungal activity against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.orgresearchgate.net Many of the synthesized compounds in this research showed significant antimicrobial and antifungal properties. acgpubs.orgresearchgate.net Other research has also highlighted the potential of certain piperazine derivatives against pathogenic fungi like Candida albicans. researchgate.net

In another study, a series of azole-containing piperazine analogues exhibited mild to considerable antibacterial and antifungal activity. ijbpas.com Notably, two compounds demonstrated a wide-spectrum antibacterial property against all tested organisms, with Minimum Inhibitory Concentration (MIC) values ranging from 3.1 to 25 µg/ml, which was comparable to the standard drugs chloramphenicol (B1208) and fluconazole. ijbpas.com However, not all piperazine derivatives are universally effective. For instance, some novel phenothiazine-piperazine derivatives showed good antibacterial activity against Staphylococcus aureus and Bacillus subtilis and good antifungal activity against Aspergillus species, but were inactive against Candida albicans, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Similarly, another series of N,N′-disubstituted piperazines showed significant antibacterial activity, particularly against Gram-negative strains like E. Coli, but exhibited only weak antifungal activity. mdpi.com

Table 1: Antibacterial and Antifungal Activity of Select Piperazine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Test Organism | Type | Activity/Result | MIC Value | Reference |

| Azole-piperazine analogues | Various Bacteria | Antibacterial | Wide-spectrum activity | 3.1 - 25 µg/ml | ijbpas.com |

| Phenothiazine-piperazines | Staphylococcus aureus | Antibacterial (Gram +) | Good | Not specified | nih.gov |

| Phenothiazine-piperazines | Bacillus subtilis | Antibacterial (Gram +) | Good | Not specified | nih.gov |

| Phenothiazine-piperazines | Escherichia coli | Antibacterial (Gram -) | No activity | Not applicable | nih.gov |

| Phenothiazine-piperazines | Pseudomonas aeruginosa | Antibacterial (Gram -) | No activity | Not applicable | nih.gov |

| Phenothiazine-piperazines | Aspergillus species | Antifungal | Good | Not specified | nih.gov |

| Phenothiazine-piperazines | Candida albicans | Antifungal | No activity | Not applicable | nih.gov |

| N,N′-disubstituted piperazines | E. Coli | Antibacterial (Gram -) | Significant | Not specified | mdpi.com |

| N,N′-disubstituted piperazines | C. albicans, A. flavus | Antifungal | Weak | Not specified | mdpi.com |

Anti-tubercular Activity against Mycobacterium tuberculosis

The piperazine scaffold is a key component in a variety of compounds investigated for their anti-tubercular properties. researchgate.netsemanticscholar.org Research has demonstrated that derivatives incorporating this moiety exhibit potent activity against Mycobacterium tuberculosis (MTB), including drug-susceptible and multidrug-resistant (MDR) strains. semanticscholar.orgnih.gov

A series of novel N-(amino)piperazinyl benzothiazinone derivatives were designed to improve safety profiles while maintaining high efficacy. nih.gov The majority of these compounds exhibited potent activity against both the standard MTB H37Rv strain and MDR-MTB strains, with MIC values ranging from less than 1 ng/mL to 4.00 ng/mL, comparable to the potent agent PBTZ169. nih.gov Specifically, compound 2c from this series was highlighted as a promising lead for further development due to its low toxicity and favorable pharmacokinetic profile. nih.gov

In a different study, piperazine/homopiperazine-based derivatives were evaluated using the Microplate Alamar Blue Assay (MABA) against the M. tuberculosis H37Rv strain. researchgate.net The MIC values for this series ranged from 6.25 to ≤50 μg/mL. researchgate.net The derivative designated ANA-12 was the most prominent, with an MIC of 6.25 μg/mL, while several other compounds showed moderate to good activity with MICs of 12.5 μg/mL. researchgate.net

Furthermore, another class of methyl (S)-1-((3-alkoxy-6,7-dimethoxyphenanthren-9-yl)methyl)-5-oxopyrrolidine-2-carboxylate (PP) derivatives demonstrated significant anti-tubercular effects. semanticscholar.org Against clinically isolated drug-resistant MTB strains, the MIC ranges were 0.78 to 3.13 µg/ml for PP1S , 0.19 to 1.56 µg/ml for PP2S , and 0.78 to 6.25 µg/ml for PP3S . semanticscholar.org These compounds also effectively inhibited the growth of M. tuberculosis H37Rv and extensively drug-resistant (XDR) strains within macrophage cell lines. semanticscholar.org

Table 2: In Vitro Anti-tubercular Activity of Select Piperazine Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | M. tuberculosis Strain(s) | MIC Value | Reference |

| N-(amino)piperazinyl benzothiazinones | H37Rv & MDR-MTB | <1 ng/mL - 4.00 ng/mL | nih.gov |

| Piperazine/homopiperazine derivatives | H37Rv | 6.25 - ≤50 μg/mL | researchgate.net |

| PP1S Derivative | Clinically Isolated Drug-Resistant | 0.78 - 3.13 µg/ml | semanticscholar.org |

| PP2S Derivative | Clinically Isolated Drug-Resistant | 0.19 - 1.56 µg/ml | semanticscholar.org |

| PP3S Derivative | Clinically Isolated Drug-Resistant | 0.78 - 6.25 µg/ml | semanticscholar.org |

Receptor Binding and Functional Antagonism Studies (in vitro)

The piperazine moiety is a structural feature in compounds targeting histamine (B1213489) receptors. ijbpas.com Due to significant homology between the histamine H3 (H3R) and H4 (H4R) receptors, particularly within the transmembrane domains, many potent H3R ligands also exhibit affinity for the H4R. frontiersin.org This cross-reactivity has led to the investigation of piperazine-containing compounds as potential dual H3R/H4R antagonists. frontiersin.org

Studies have confirmed that the potency of many H3R ligands is retained or only slightly reduced at the H4R. nih.gov While much of the foundational work has been done with imidazole-based structures, the principles extend to other scaffolds designed to interact with these receptors. frontiersin.orgnih.gov For instance, clobenpropit, a reference H3R antagonist, was identified as a template for developing dual-acting H3R/H4R ligands. frontiersin.org The development of antagonists for these receptors is of interest for treating various central nervous system and inflammatory disorders. slideshare.net

Piperazine derivatives have been extensively investigated as modulators of the adenosine (B11128) A2A receptor (A2AR), a G-protein-coupled receptor that is a significant target for neurodegenerative disorders like Parkinson's disease. nih.govmdpi.com Numerous studies have focused on developing potent and selective A2AR antagonists. nih.gov For example, starting from the known antagonist SCH 58261, researchers developed arylpiperazine derivatives of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines, leading to potent and orally active antagonists like SCH 420814 . nih.gov These antagonists function by blocking the receptor, which can counteract neuroinflammation and offer therapeutic benefits. mdpi.com

While the development of A2AR antagonists containing the piperazine scaffold is well-documented, specific studies detailing inverse agonism by piperazin-2-ylmethyl acetate derivatives are less prominent. Inverse agonists differ from antagonists in that they inhibit the basal, constitutive activity of a receptor, whereas neutral antagonists only block the action of an agonist. While the broader class of A2AR modulators includes agonists, antagonists, and inverse agonists, the available research on piperazine-containing compounds has predominantly characterized them as antagonists. nih.gov

Enzyme Inhibition Studies (in vitro, e.g., Acetyl-CoA Synthetase 2)

Piperazine-containing derivatives have been shown to inhibit various enzymes, highlighting their potential as therapeutic agents in oncology and other fields. While information on the specific inhibition of Acetyl-CoA Synthetase 2 was not detailed in the reviewed literature, these derivatives have demonstrated activity against other key enzymes.

One major area of investigation is the inhibition of protein kinases. nih.gov For example, a series of 3-(piperazinylmethyl)benzofuran derivatives were identified as novel type II Cyclin-Dependent Kinase 2 (CDK2) inhibitors. nih.gov Several compounds from this series, such as 9h , 11d , 11e , and 13c , displayed potent inhibitory activity with IC50 values ranging from 40.91 to 52.63 nM, which is comparable to or better than the reference inhibitor staurosporine (B1682477) (IC50 of 56.76 nM). nih.gov The piperazine moiety is a key feature in numerous kinase inhibitors targeting enzymes like ALK, EGFR, VEGFR-2, and various CDKs. nih.gov

In other research, novel benzothiazole–piperazine derivatives were synthesized and evaluated for their potential as acetylcholinesterase (AChE) inhibitors for applications in Alzheimer's disease. epitopeptide.com All tested compounds showed remarkable AChE inhibition. epitopeptide.com Additionally, a class of benzylpiperazine-based compounds was optimized for the reversible inhibition of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. unisi.it The most effective compounds from this class, 28 and 29 , showed high potency and selectivity for MAGL over other serine hydrolases. unisi.it

Table 3: In Vitro Enzyme Inhibition by Select Piperazine Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | Inhibition Type | IC50 Value | Reference |

| 9h | Cyclin-Dependent Kinase 2 (CDK2) | Type II Inhibition | 40.91 nM | nih.gov |

| 11d | Cyclin-Dependent Kinase 2 (CDK2) | Type II Inhibition | 41.70 nM | nih.gov |

| 11e | Cyclin-Dependent Kinase 2 (CDK2) | Type II Inhibition | 46.88 nM | nih.gov |

| 13c | Cyclin-Dependent Kinase 2 (CDK2) | Type II Inhibition | 52.63 nM | nih.gov |

| 28 | Monoacylglycerol Lipase (MAGL) | Reversible Inhibition | Not specified | unisi.it |

| 29 | Monoacylglycerol Lipase (MAGL) | Reversible Inhibition | Not specified | unisi.it |

| Various | Acetylcholinesterase (AChE) | Inhibition | Not specified | epitopeptide.com |

Other Investigational Biological Activities Relevant to Piperazine-Containing Acetates

The structural versatility of the piperazine ring has led to its incorporation into molecules with a wide array of other investigational biological activities. jetir.org

Neuropharmacological Activity: A specific derivative, 2-(4-((1- phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192 ), was evaluated for its neuropharmacological effects. nih.gov In mouse models, this compound demonstrated both anxiolytic-like and antidepressant-like activities. nih.gov The anxiolytic effects were found to be mediated by the serotonergic system and the benzodiazepine site of the GABAA receptor, while the antidepressant-like activity was linked to the serotonergic system. nih.gov

Anticancer/Cytotoxic Activity: The piperazine scaffold is integral to many compounds with anticancer properties. nih.govresearchgate.net For instance, the previously mentioned CDK2 inhibitors showed promising antiproliferative activities against different cancer cell lines, with non-significant cytotoxicity toward normal lung fibroblast cells. nih.gov Other piperazine derivatives have been investigated for cytotoxic effects in various human cancer cell lines, including HeLa, MCF7, and HT29. jetir.org

Antiviral and Anti-inflammatory Properties: The broad biological profile of piperazine derivatives also includes potential antiviral and anti-inflammatory applications. The acetate moiety, in particular, can be used to modulate a compound's lipophilicity, which is a critical factor in designing drugs that can effectively cross cell membranes to reach their targets.

Other Activities: A comprehensive review of the piperazine nucleus highlights its presence in compounds with antimalarial, antiarrhythmic, antioxidant, and anticonvulsant activities, underscoring the broad therapeutic potential of this chemical class. jetir.org

Structure Activity Relationship Sar and Structural Optimization in Piperazin 2 Ylmethyl Acetate Analogues

Impact of N-Substituents and Side Chains on Biological Activity and Selectivity

The nature of the substituents on the nitrogen atoms of the piperazine (B1678402) ring and the characteristics of attached side chains are critical determinants of biological activity and target selectivity. nih.govresearchgate.net Modifications at these positions can significantly alter a compound's potency, efficacy, and pharmacokinetic properties. researchgate.net

Research into various classes of piperazine derivatives has shown that the substituents on the piperazine unit are important for their inhibitory activity. tandfonline.com For instance, in the development of antiproliferative agents, the introduction of an acyl piperazine moiety at certain positions of a parent molecule, while retaining polar groups elsewhere, has been shown to significantly improve antitumor bioactivities. tandfonline.com The N-1 and N-4 positions of the piperazine ring allow for the introduction of diverse functionalities, including hydrogen bond acceptors and hydrophobic groups, without necessarily creating a new stereocenter. tandfonline.com

The length and composition of side chains also play a crucial role. Studies on piperazine derivatives of quinazolinone as agents against Toxoplasma gondii indicated that the length of alkyl chains correlated with their activity. researchgate.net Conversely, in other studies, the incorporation of flexible amino acid side chains, intended to improve solubility, resulted in compounds that were less active or inactive. nih.gov This highlights that while certain side chains can enhance properties like hydrophilicity, they may negatively interfere with target binding. researchgate.net

The type of amine within the side chain is also a key factor. Investigations into chalcone-Mannich base derivatives revealed that compounds containing a piperazine moiety had stronger cytotoxicity compared to those with other secondary amines like morpholine (B109124), piperidine, or pyrrolidine; replacing the piperazine ring with these alternatives led to a noticeable decrease in activity. nih.gov This suggests that the specific structural and electronic properties of the piperazine ring are essential for the observed biological effects in certain molecular contexts.

| Parent Scaffold | Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Ursolic Acid Derivative | Incorporation of an acyl piperazine moiety at C-28 | Significantly improved antitumor bioactivities | tandfonline.com |

| Chalcone-Mannich Base Derivative | Replacement of piperazine ring with morpholine or pyrrolidine | Noticeable decrease in antiproliferative activity | nih.gov |

| Betulinic Acid Derivative | Addition of flexible amino acid side chains | Reduced or abolished anticancer activity | nih.gov |

| Quinazolinone Derivative | Variation in alkyl chain length | Activity correlated with the length of the alkyl chain | researchgate.net |

Role of Aromatic and Heteroaromatic Moieties on Pharmacological Profile

The introduction of aromatic and heteroaromatic systems onto the piperazine core is a widely used strategy to modulate the pharmacological profile of analogues. These moieties can engage in various interactions with biological targets, including pi-stacking, hydrophobic, and hydrogen bonding interactions, thereby influencing receptor affinity and selectivity. nih.govresearchgate.net

Studies on dopamine (B1211576) D2/D3 receptor ligands have demonstrated that N-substitution on the piperazine ring can accommodate a variety of substituted indole (B1671886) rings. nih.gov The position of attachment to the indole moiety was found to influence the binding affinity for both D2 and D3 receptors. For example, a compound where the piperazine moiety was directly attached to the 5-position of an indole ring showed high affinity for both receptors. nih.gov Furthermore, linking the heterocyclic ring via an amide or a methylene (B1212753) linker, rather than directly, was shown to maintain high affinity and selectivity, indicating flexibility in the linker strategy. nih.gov

In the context of anticancer agents, the presence of specific substituents on an aromatic partner ring can enhance activity. For instance, in a series of triazole-piperazine--isatin conjugates, the presence of a chlorine atom, or cyano, fluoro, and CF3 groups on the aromatic triazole moiety enhanced activity against HeLa and A-549 cancer cell lines. tandfonline.comnih.gov Similarly, dual fluorine atom substitution on a sulfonylpiperazine ring led to potent activity against the SK-OV-3 cancer cell line. nih.gov

The type of heteroaromatic ring itself is also critical. In a series of bioisosteric analogues developed as dopamine receptor ligands, a benzo[b]thiophene derivative showed high affinity for D2 and D3 receptors, while a benzofuran (B130515) derivative was two- to three-fold less potent. nih.gov An indazole derivative in the same series exhibited the highest affinity for the D2 receptor and was also among the most potent for the D3 receptor. nih.gov This demonstrates that subtle changes in the heteroaromatic system can lead to significant differences in pharmacological profiles.

| Compound Series | Aromatic/Heteroaromatic Moiety | Target | Key Finding | Reference |

|---|---|---|---|---|

| Dopamine Receptor Ligands | Indole (5-substituted) | Dopamine D2/D3 | Direct attachment of piperazine to indole demonstrated high affinity (Ki D2 = 30 nM, D3 = 2 nM). | nih.gov |

| Dopamine Receptor Ligands | Benzo[b]thiophene | Dopamine D2/D3 | High affinity for both receptors (Ki D2 = 76.9 nM, D3 = 1.69 nM). | nih.gov |

| Dopamine Receptor Ligands | Benzofuran | Dopamine D2/D3 | 2- to 3-fold less potent compared to the benzo[b]thiophene analogue. | nih.gov |

| Dopamine Receptor Ligands | Indazole | Dopamine D2/D3 | Highest affinity for D2 in its series (Ki D2 = 28 nM, D3 = 2.83 nM). | nih.gov |

| Anticancer Agents | Aromatic triazole with Cl, CN, F, or CF3 | HeLa, A-549 cells | Enhanced antiproliferative activity (IC50 values from 1.33 to 9.9 µM). | tandfonline.comnih.gov |

Stereochemical Influences on Receptor Affinity and Efficacy

Research on dopamine D2/D3 receptor ligands provides a clear example of stereochemical influence. The enantiomers of a potent racemic compound, 10e, exhibited differential activity. nih.gov The (-)-10e enantiomer displayed higher affinity at both D2 and D3 receptors (Ki; D2 = 47.5 nM, D3 = 0.57 nM) compared to its corresponding (+)-10e enantiomer (Ki; D2 = 113 nM, D3 = 3.73 nM). nih.gov This demonstrates that a specific spatial arrangement of the molecule is preferred for optimal interaction with the receptor binding site.

Similarly, studies on chiral methyl-substituted aryl piperazinium compounds as nicotinic acetylcholine (B1216132) receptor (nAChR) modulators underscore the critical role of chirality. h-brs.de The introduction of a methyl group at the C2 position of the piperazine ring created a chiral center, and the resulting stereoisomers showed selective effects on either α7 or α9/α10 nAChR activity. acs.orgh-brs.de For example, the 2-methyl S and R isomers of certain analogues contained a second chiral center at the nitrogen, leading to complex stereochemical relationships that finely tuned receptor selectivity. acs.org These findings highlight that stereochemical variations can be exploited to design compounds with improved potency and selectivity for specific receptor subtypes. researchgate.net

Correlation of Computational Descriptors with Observed Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies and other computational methods are valuable tools for understanding the relationship between the chemical structure of a compound and its biological activity. researchgate.net By correlating molecular descriptors with experimental data, these models can guide the rational design of more potent and selective analogues. nih.gov

A QSAR study was conducted on a series of arylpiperazine derivatives to investigate their anti-proliferative activity against prostate cancer cell lines. The resulting model showed a strong correlation between the observed activity and a set of specific molecular descriptors. nih.gov The statistical parameters of the model (R² = 0.8483, Q²cv = 0.7122) indicated its stability and predictive power. nih.gov

The key descriptors identified in this study were:

MATS7c (Moran autocorrelation of lag 7, weighted by atomic charges): This descriptor relates to the spatial distribution of charges within the molecule.

MATS3e (Moran autocorrelation of lag 3, weighted by atomic Sanderson electronegativities): This relates to the distribution of electronegativity.

maxwHBa (Maximal electrotopological positive variation): This descriptor is related to the potential for hydrogen bonding.

WPSA-3 (Weighted PPSA (Molecular surface area) * PPSA-3 (Partial positive surface area)): This descriptor relates to the molecular surface area and its properties.

The strong dependence of the anti-proliferative activities on these descriptors provides a roadmap for designing new compounds. nih.gov For instance, by modifying a lead compound to alter these descriptor values in a favorable direction, it is possible to predict and synthesize analogues with enhanced potency. Molecular docking studies further complement QSAR by providing insights into the binding modes of compounds at their target receptor, revealing key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. nih.gov

Future Perspectives and Emerging Research Avenues for Piperazin 2 Ylmethyl Acetate

Development of Innovative Synthetic Methodologies for Complex Piperazine (B1678402) Scaffolds

While traditional methods for synthesizing piperazine derivatives have often focused on N-substitution, leaving the carbon framework largely unfunctionalized, modern synthetic chemistry is providing new tools to overcome this limitation. mdpi.com The future development of analogues of Piperazin-2-ylmethyl Acetate (B1210297) will likely leverage these cutting-edge techniques to create more complex and structurally diverse molecules.

Recent breakthroughs have centered on the C–H functionalization of the piperazine ring, a strategy that allows for direct modification of the carbon skeleton, which was previously a significant challenge. mdpi.com Innovative methods that could be applied to synthesize novel derivatives of Piperazin-2-ylmethyl Acetate include:

Photoredox Catalysis: This method uses visible light to initiate reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. mdpi.com Techniques like the CarboxyLic Amine Protocol (CLAP) allow for the creation of C2-substituted piperazines through decarboxylative cyclization, offering a green and sustainable route to complex scaffolds. mdpi.com

Transition-Metal-Catalyzed Cyclizations: Palladium and gold-catalyzed reactions have emerged as powerful tools for constructing the piperazine ring with high levels of control over stereochemistry. thieme-connect.comnortheastern.edu The Stannane-Amine Protocol (SnAP) and related methods facilitate the synthesis of C-substituted piperazines by cyclizing imines generated from aldehydes and specialized reagents. mdpi.comthieme-connect.com

Flow Chemistry: The transition from batch to continuous flow synthesis offers improved safety, scalability, and efficiency. mdpi.com Photoredox reactions conducted in flow systems can enhance reaction rates and yields, providing a practical avenue for the large-scale production of complex piperazine intermediates. mdpi.com

Asymmetric Lithiation: For creating specific stereoisomers, which is crucial for pharmacological activity, direct diastereoselective α-C–H lithiation of N-Boc protected piperazines has proven effective. mdpi.com This technique allows for the synthesis of enantiopure piperazines, a critical step in developing selective drug candidates. mdpi.com

These advanced methodologies would enable researchers to systematically modify the piperazine core of this compound, introducing various substituents to explore structure-activity relationships (SAR) and optimize therapeutic properties.

| Synthetic Methodology | Key Features | Potential Application for this compound Derivatives |

| Photoredox Catalysis | Uses visible light, mild reaction conditions, sustainable. mdpi.com | Introduction of diverse alkyl and aryl groups at the carbon positions of the piperazine ring. |

| Transition-Metal Catalysis | High efficiency and regioselectivity in ring formation. thieme-connect.comresearchgate.net | Modular synthesis of highly substituted piperazine cores for SAR studies. |

| Asymmetric Lithiation | Provides access to specific enantiomers. mdpi.com | Development of stereochemically pure analogues to improve target selectivity and reduce off-target effects. |

| Flow Chemistry | Scalable, efficient, and safer production. mdpi.com | Large-scale synthesis of lead compounds for preclinical and clinical evaluation. |

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, making it faster, more cost-effective, and more predictive. nih.govnih.gov For a scaffold like this compound, these computational tools can accelerate the journey from a starting molecule to a viable drug candidate.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing datasets of existing piperazine derivatives and their biological activities, ML algorithms can build predictive QSAR models. umk.plsemanticscholar.org These models can then be used to forecast the potency and other properties of novel, virtual derivatives of this compound before they are synthesized, prioritizing the most promising candidates.

De Novo Drug Design: Generative AI models, such as variational autoencoders and generative adversarial networks, can design entirely new molecules. researchgate.net By providing the models with a desired set of properties (e.g., high affinity for a specific target, low toxicity), these algorithms could generate novel piperazine-based structures, inspired by the this compound scaffold, that are optimized for a particular therapeutic purpose.

ADMET Prediction: A major cause of failure in drug development is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. AI models can predict these properties with increasing accuracy, allowing researchers to filter out compounds with unfavorable profiles early in the discovery process. semanticscholar.org This would enable the design of this compound derivatives with improved pharmacokinetics.

The use of AI and ML would create an iterative design-predict-synthesize-test cycle, significantly enhancing the efficiency of developing therapeutic agents based on the this compound structure. nih.govsemanticscholar.org

Exploration of Novel Preclinical Disease Models and Pharmacological Targets

The piperazine nucleus is present in drugs targeting a wide range of conditions, including cancer, infectious diseases, and central nervous system disorders. rsc.orgresearchgate.netnih.gov Future research on this compound would involve screening it and its derivatives against emerging pharmacological targets and in novel preclinical models.

Emerging Pharmacological Targets: The versatility of the piperazine scaffold allows it to interact with a multitude of biological targets. researchgate.net Research could explore the potential of this compound derivatives as inhibitors of protein-protein interactions or as modulators of targets in oncology (e.g., kinase inhibitors) or neurodegenerative diseases (e.g., amyloid-β and tau aggregation inhibitors). nih.govresearchgate.net For instance, novel piperazine-based compounds have shown promise in inhibiting the aggregation of peptides relevant to Alzheimer's disease. nih.gov

Novel Preclinical Models: The development of more sophisticated disease models offers better prediction of human efficacy. Beyond traditional cell lines, research could employ advanced models such as:

Organoids: Three-dimensional cell cultures that mimic the structure and function of human organs, providing a more accurate assessment of a compound's efficacy and toxicity.

Drosophila melanogaster Models: The fruit fly is a powerful genetic model for studying human diseases, particularly neurodegenerative conditions. nih.gov Studies using Drosophila expressing human tau protein have successfully identified piperazine compounds that increase survival, demonstrating the utility of this model. nih.gov

Screening a library of this compound analogues in these advanced models could uncover novel therapeutic applications and identify lead compounds for diseases with high unmet medical needs.

| Therapeutic Area | Potential Pharmacological Targets | Relevant Preclinical Models |

| Oncology | Kinases, Protein-Protein Interactions researchgate.netresearchgate.net | Cancer cell lines (NCI60), patient-derived xenografts, tumor organoids. mdpi.com |

| Neurodegenerative Diseases | Amyloid-β and Tau aggregation, Serotonin (B10506) receptors nih.govnih.gov | SH-SY5Y neuroblastoma cells, Drosophila models of tauopathy, brain organoids. nih.gov |

| Infectious Diseases | Microbial enzymes, DNA gyrase benthamdirect.commdpi.com | In vitro antimicrobial assays (MABA), multidrug-resistant bacterial strains. mdpi.comneuroquantology.com |